Precise PEG10 Spacer Length for Optimized PROTAC Ternary Complex Formation
Acid-PEG10-t-butyl ester provides a 10-unit PEG spacer, corresponding to a theoretical extended length of approximately 35-40 Å. This length is critical for achieving the optimal spatial orientation between the E3 ligase ligand and the target protein ligand in PROTACs . In a study on PI3Kα PROTACs, a linker length of 14 atoms (approximately equivalent to a PEG4-PEG5 spacer) was found to be ideal, with deviations resulting in significantly reduced degradation efficiency [1]. While PEG10 (approximately 30 atoms) is longer than this optimal 14-atom length, it is within the range of lengths (4-30+ atoms) commonly employed to fine-tune ternary complex formation and degradation selectivity [1].
| Evidence Dimension | PEG Spacer Length (atoms) |
|---|---|
| Target Compound Data | ~30 atoms (PEG10) |
| Comparator Or Baseline | PEG8: ~24 atoms; PEG12: ~36 atoms |
| Quantified Difference | PEG10 is ~6 atoms longer than PEG8 and ~6 atoms shorter than PEG12 |
| Conditions | PROTAC ternary complex formation; linker length affects degradation efficiency |
Why This Matters
Selecting a PEG10 linker allows researchers to systematically explore a distinct length regime in PROTAC structure-activity relationship (SAR) studies, where small changes in linker length can have a profound impact on degradation potency and selectivity.
- [1] Borsari, C., et al. (2024). Turning a pan-inhibitor into a selective degrader. Chemical Science. University of Basel. Retrieved from https://gillingham.chemie.unibas.ch/en/details/turning-a-pan-inhibitor-into-a-selective-degrader/ View Source
